Product packaging for 2-Amino-2-(4-tert-butylphenyl)acetonitrile(Cat. No.:CAS No. 167371-37-1)

2-Amino-2-(4-tert-butylphenyl)acetonitrile

Cat. No.: B3367217
CAS No.: 167371-37-1
M. Wt: 188.27 g/mol
InChI Key: SMXMZBBGTKLYTE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-tert-butylphenyl)acetonitrile is a chemical compound with the CAS Number 167371-37-1 and a molecular formula of C12H16N2 . It has a molecular weight of 188.27 g/mol . The compound is characterized by its acetonitrile group, a functional group known to be a versatile precursor in organic synthesis . As a building block, molecules with an aminoacetonitrile core, such as this one, are of significant value in research for constructing more complex nitrogen-containing compounds . The cyano group present in the structure can be further functionalized; for instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to diverse chemical entities . The tert-butylphenyl moiety may contribute to the molecule's steric and electronic properties, potentially influencing its behavior in chemical reactions and interactions . This combination of features makes this compound a potentially useful intermediate for researchers working in areas such as medicinal chemistry and materials science . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B3367217 2-Amino-2-(4-tert-butylphenyl)acetonitrile CAS No. 167371-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMZBBGTKLYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Synthetic Precursor and Intermediate in Organic Chemistry

The utility of 2-Amino-2-(4-tert-butylphenyl)acetonitrile as a synthetic intermediate is rooted in the versatile reactivity of its constituent functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, a foundational transformation for the synthesis of α-amino acids. khanacademy.orgwikipedia.org This hydrolysis process is a cornerstone of amino acid synthesis, allowing for the generation of both natural and unnatural amino acids that are crucial components of peptides, proteins, and various pharmaceuticals. khanacademy.orgwikipedia.org

Furthermore, the amino group of this compound can undergo a variety of chemical modifications. For instance, it can be acylated to form N-acylated α-aminonitriles, a class of compounds that has garnered attention as potential inhibitors for certain enzymes. acs.org The ability to introduce diverse acyl groups provides a pathway to a library of derivatives with potentially varied biological activities.

The presence of the 4-tert-butylphenyl moiety influences the compound's solubility and steric interactions in subsequent reactions. This bulky, lipophilic group can direct the stereochemical outcome of reactions at the chiral center and can be a key feature in the design of molecules targeting specific biological receptors. For example, the tert-butyl group is a common substituent in pharmacologically active compounds.

Historical Context and Evolution in Chemical Literature Regarding Its Synthesis and Reactivity

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to this compound, primarily through the construction of the α-aminonitrile framework in a single key step from an aldehyde precursor.

Strecker Reaction Variants and Optimizations for α-Amino Nitrile Formation

The Strecker synthesis, first reported in 1850, stands as a cornerstone for the preparation of α-amino acids and their nitrile precursors. acs.orgwikipedia.orgyoutube.com The fundamental reaction involves a one-pot, three-component condensation of an aldehyde, an amine (typically ammonia), and a cyanide source to yield an α-aminonitrile. acs.orgwikipedia.org In the context of this compound, the reaction commences with 4-tert-butylbenzaldehyde, ammonia, and a cyanide source.

The mechanism is understood to proceed in two main stages. wikipedia.orgmasterorganicchemistry.commedschoolcoach.com First, the 4-tert-butylbenzaldehyde reacts with ammonia to form an intermediate imine. wikipedia.orgmedschoolcoach.com This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, resulting in the formation of the target α-aminonitrile. wikipedia.orgmedschoolcoach.com The reaction is typically promoted by acid, which catalyzes the formation of the iminium ion, making it more susceptible to nucleophilic attack. wikipedia.orgorganic-chemistry.org

Over the years, significant optimizations to the classical Strecker protocol have been developed to improve yields, safety, and efficiency. A common and safer alternative to using hazardous hydrogen cyanide (HCN) gas is the in situ generation of HCN from salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an ammonium salt such as ammonium chloride (NH₄Cl). youtube.commasterorganicchemistry.com

Further advancements include the use of alternative cyanide sources and catalysts. Trimethylsilyl cyanide (TMSCN) has emerged as a popular reagent, often used in conjunction with various catalysts. organic-chemistry.orgresearchgate.net Studies have shown that solid acid catalysts, such as montmorillonite (B579905) KSF clay, can effectively catalyze the three-component reaction of an aldehyde, an amine, and TMSCN, leading to excellent yields of the corresponding α-aminonitriles. organic-chemistry.org Other catalytic systems, including (bromodimethyl)sulfonium bromide and β-cyclodextrin in water, have also been reported to be highly efficient. organic-chemistry.org Solvent-free conditions have also been explored, providing an environmentally friendly and often high-yielding route to α-aminonitriles. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Catalysts for Strecker-Type Reactions

CatalystCyanide SourceKey FeaturesReference
Montmorillonite KSF clayTMSCNSolid acid catalyst, reusable, excellent yields. organic-chemistry.org
β-CyclodextrinTMSCNBiomimetic, uses water as solvent, quantitative yields. organic-chemistry.org
Sulfated PolyborateTMSCNSolvent-free conditions, excellent yields, catalyst is reusable. mdpi.com
Mandelic AcidTMSCNOrgano-catalyst, solvent-free, efficient. researchgate.net

Alternative Cyanation Reactions from Precursors

Beyond the classic three-component Strecker reaction, alternative methods have been developed that focus on the cyanation of various precursors. These approaches offer different strategic advantages, such as avoiding the direct handling of aldehydes or using different starting materials.

One significant alternative involves the oxidative cyanation of tertiary or secondary amines. mdpi.com This method functionalizes the C-H bond adjacent to the nitrogen atom, introducing a cyanide group to form the α-aminonitrile. mdpi.com These reactions are often catalyzed by transition metals or photocatalysts and require an oxidant and a cyanide source. mdpi.com For instance, ruthenium(II) polypyridyl complexes have been used as photosensitizers for the one-pot synthesis of α-amino nitriles from primary and secondary amines, involving the photooxidation of the amine to an imine intermediate, followed by cyanation. rsc.org

Another approach involves the reduction of a nitrile to a metal imine, which is then trapped by a cyaniding agent. google.com For example, a nitrile (R-CN) can be treated with a metal-reducing agent like diisobutylaluminium hydride (DIBAL-H) to form an intermediate metal imine. Subsequent treatment with a cyanide source, such as sodium cyanide or TMSCN, yields the α-aminonitrile. google.com This method was successfully used to synthesize 2-amino-2-phenylacetonitrile (B102233) from benzonitrile (B105546), achieving a 62% yield with TMSCN as the cyanide source. google.com

The development of non-toxic and easily handleable cyanide sources has also been a focus. rsc.org Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a common food additive, has been employed as a benign cyanide source in palladium-catalyzed cyanations. nih.govorganic-chemistry.org Other research has focused on generating cyanide in situ from sources like aliphatic nitriles or α-amino acids through oxidative processes, offering a higher degree of flexibility and safety in reaction setup. rsc.org

Multistep Synthetic Routes from Aromatic and Nitrile Precursors

Multistep syntheses provide a versatile platform for constructing this compound, starting from readily available aromatic or nitrile-containing precursors. These routes allow for greater control over the introduction of functional groups.

A common strategy begins with an aromatic precursor such as 4-tert-butylbromobenzene. This precursor can undergo a palladium-catalyzed cyanation reaction to introduce the nitrile group, forming (4-tert-butylphenyl)acetonitrile (B1265685). nih.govorganic-chemistry.orgrsc.org This intermediate is a key building block for the final product. nih.gov The cyanation of aryl halides is a well-established transformation, with various palladium catalysts and cyanide sources like K₄[Fe(CN)₆], zinc cyanide (Zn(CN)₂), or sodium cyanide (NaCN) being used effectively. nih.govorganic-chemistry.orgrsc.org

Once (4-tert-butylphenyl)acetonitrile is obtained, the final step is the introduction of the amino group at the alpha-position (the carbon adjacent to the phenyl ring and the nitrile). This can be achieved through various methods, including α-halogenation followed by nucleophilic substitution with an amine source, or through direct C-H amination strategies, although the latter can be more challenging.

Alternatively, the synthesis can be viewed as a direct extension of the Strecker reaction, which is itself a multistep process occurring in one pot. masterorganicchemistry.com Starting with 4-tert-butylbenzaldehyde, the synthesis proceeds through the following conceptual steps:

Imine Formation : Reaction of 4-tert-butylbenzaldehyde with ammonia forms the corresponding N-unsubstituted imine. wikipedia.orgmedschoolcoach.com

Cyanation : The imine is then subjected to nucleophilic attack by a cyanide ion to form this compound. wikipedia.orgmedschoolcoach.com

Another multistep approach could start from a different nitrile precursor. For example, a process has been described for the synthesis of α-aminonitriles from a starting nitrile (RCN), which is first reduced to a metal imine with an agent like diisobutylaluminum hydride and then treated with a cyaniding agent to afford the final product. google.com

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to α-aminonitriles with high efficiency, selectivity, and under milder conditions. Both metal-based and organic catalysts have been successfully applied to the synthesis of this compound and related structures.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is instrumental in several key transformations leading to α-aminonitriles. Palladium catalysts are particularly prominent in this area. rsc.org

One major application is the palladium-catalyzed cyanation of aryl halides to form the benzonitrile precursor. nih.govrsc.org For instance, 4-tert-butylbromobenzene can be efficiently converted to (4-tert-butylphenyl)acetonitrile using a palladium catalyst, such as Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand, and a cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂. nih.govorganic-chemistry.org These methods are often more tolerant of various functional groups and proceed under milder conditions than traditional methods like the Rosenmund-von Braun reaction. nih.gov

Metals also catalyze the entire three-component Strecker reaction. A palladium Lewis acid catalyst, for example, has been shown to be effective in the one-pot reaction of aldehydes, amines, and TMSCN at room temperature, providing good yields of α-aminonitriles. organic-chemistry.orgorganic-chemistry.org Other metals have also been employed. Ruthenium catalysts, particularly in photocatalytic cycles, can facilitate the oxidative cyanation of amines to produce α-aminonitriles under environmentally benign conditions using visible light. rsc.org

Table 2: Examples of Metal-Catalyzed Syntheses Relevant to α-Aminonitriles

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Pd(OAc)₂ / LigandCyanationAryl Bromides, K₄[Fe(CN)₆]Ligand-free options exist; nontoxic cyanide source. organic-chemistry.org
Pd/CCyanationAryl Bromides, KCNPractical method for various aryl bromides. organic-chemistry.org
Palladium Lewis AcidStrecker ReactionAldehydes, Amines, TMSCNOne-pot, three-component reaction at room temperature. organic-chemistry.orgorganic-chemistry.org
Ru(II) polypyridyl complexOxidative CyanationPrimary/Secondary AminesPhotocatalytic, mild conditions, one-pot synthesis. rsc.org

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-aminonitriles, enabling the production of enantiomerically enriched compounds. mdpi.com These metal-free catalysts operate through various activation modes, most commonly by forming hydrogen bonds with the reactants. mdpi.com

For the asymmetric Strecker reaction, chiral organocatalysts are designed to control the stereochemical outcome of the cyanide addition to an achiral imine. mdpi.com A wide variety of organocatalysts have been developed, including those based on thiourea (B124793), squaramide, and amino acids like L-proline. mdpi.comscispace.com

Thiourea-based catalysts, often derived from chiral backbones like quinine, are particularly effective. scispace.com The proposed mechanism involves the thiourea moiety activating the imine through dual hydrogen bonding, which increases its electrophilicity and shields one face of the molecule. mdpi.comscispace.com This directs the incoming cyanide nucleophile to the other face, leading to a product with high enantioselectivity. These reactions can achieve excellent yields (up to 99%) and high enantiomeric excess (up to 98% ee). scispace.com

Similarly, squaramide-based catalysts have been used for enantioselective Strecker reactions, also operating via hydrogen bonding interactions. mdpi.com The development of scalable asymmetric Strecker reactions using chiral variants of oligoethylene glycol as phase-transfer catalysts with KCN has also been reported, highlighting the practical potential of these systems for producing unnatural α-amino acids. nih.gov

Table 3: Selected Organocatalysts for Asymmetric Strecker Reactions

Catalyst TypeChiral ScaffoldTypical SubstratePerformanceReference
ThioureaQuinine/DihydroquinineDibenzo[b,f] masterorganicchemistry.comscilit.comoxazepinesUp to 99% yield, up to 98% ee. scispace.com
Amide-basedC2-SymmetricN-benzhydryliminesHigh yields and ee's (up to 99%). acs.org
SquaramidePseudo-enantiomericKetiminesGood yields, high enantioselectivity. mdpi.com
PolyetherOligoethylene glycolα-amido sulfonesExcellent yields and enantioselectivities. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The choice of solvent plays a crucial role in the synthesis of α-aminonitriles, influencing both reaction rates and product yields. The solvent can affect the solubility of reactants, stabilize intermediates, and influence the reaction equilibrium. In multicomponent reactions like the Strecker synthesis, solvent polarity and proticity are key considerations.

For analogous syntheses, a range of solvents has been investigated to determine the optimal medium. researchgate.net Studies on similar reactions have shown that while some reactions may proceed at room temperature yielding only trace amounts of the product, switching to reflux conditions can dramatically increase the yield. researchgate.net For example, in the synthesis of related nitrile compounds, solvents such as ethanol (B145695), methanol (B129727), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) have been compared. researchgate.net The results often indicate that polar aprotic solvents like DMF can lead to significantly higher yields compared to protic solvents like ethanol and methanol or less polar solvents like THF under reflux conditions. researchgate.net The use of "green" solvents like water or low-volatility solvents is also an area of increasing interest to improve the environmental footprint of the synthesis. beilstein-journals.org

Table 1: Effect of Different Solvents on Product Yield in a Representative Nitrile Synthesis at Reflux Conditions.
SolventProduct Yield (%)
Ethanol58%
Methanol47%
Acetonitrile65%
Tetrahydrofuran (THF)51%
N,N-Dimethylformamide (DMF)80%

This table is based on data for a comparable nitrile synthesis and illustrates the potential impact of solvent choice. researchgate.net Specific yields for this compound would require dedicated experimental investigation.

In many organic syntheses, moving from room temperature to reflux is a common strategy to overcome activation energy barriers and drive the reaction towards completion. researchgate.netgoogle.com For instance, processes for preparing related amino compounds specify temperature ranges from 25°C up to reflux, with preferred ranges often between 30°C and 90°C, depending on the specific step. google.com The optimal temperature is a trade-off between reaction speed and selectivity. Finding this balance is key to maximizing the output of the desired product.

Pressure is typically a less critical variable for liquid-phase reactions like the Strecker synthesis unless gaseous reagents such as ammonia are used. In such cases, increasing the pressure can enhance the concentration of the dissolved gas, thereby accelerating the reaction rate. However, for many standard laboratory preparations using ammonium salts as the ammonia source, the reaction is conducted at atmospheric pressure. The use of ultrasound irradiation, which creates localized high-pressure and high-temperature zones, has been shown to improve reaction rates and yields in some Strecker syntheses. beilstein-journals.orgnih.gov

Table 2: Influence of Temperature on Reaction Outcome in a Generic Organic Synthesis.
Temperature (°C)Observation
25 (Room Temp)Trace product formation, slow reaction rate. researchgate.net
50 - 90Increased reaction rate, good yield for many nitro reduction and amination steps. google.com
> 100 (Reflux)Significantly enhanced yield in many cases, but risk of byproduct formation. researchgate.net

This table provides a generalized overview of temperature effects based on analogous chemical transformations.

The precise molar ratio of the reactants—4-tert-butylbenzaldehyde, a cyanide source (e.g., potassium cyanide), and an amine source (e.g., ammonium chloride)—is crucial for maximizing the yield of this compound. The Strecker synthesis is an equilibrium process, and the concentration of each component can shift the equilibrium. Often, a slight excess of the amine and cyanide source is used to ensure the complete conversion of the starting aldehyde.

In addition to the primary reactants, catalysts can play a significant role. Acidic or basic catalysts are often employed to facilitate the initial formation of the imine intermediate. Furthermore, modern synthetic methods may utilize phase-transfer catalysts, such as 18-crown-6, especially when dealing with reactants of differing solubilities, like an aqueous solution of potassium cyanide and an organic solution of the aldehyde. chemicalbook.com In one example of a related nitrile synthesis, p-t-butylbenzyl bromide was reacted with a two-fold molar excess of potassium cyanide to ensure the reaction went to completion, achieving a 99% yield. chemicalbook.com

The optimization process involves systematically varying the stoichiometry of each component to identify the ratio that provides the highest yield and purity of the desired α-aminonitrile.

Table 3: Example of Reagent Stoichiometry in a Cyanation Reaction.
ReactantMolar Amount (mol)EquivalentsRole
p-t-butylbenzyl bromide0.091.0Starting Material
Potassium Cyanide0.182.0Cyanide Source
18-crown-6Catalytic-Phase-Transfer Catalyst

This table is adapted from the synthesis of a structurally related nitrile, p-t-butylbenzyl cyanide, to illustrate the principle of using excess reagent to drive a reaction to completion. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 4 Tert Butylphenyl Acetonitrile

Reactions of the Amino Moiety

The primary amino group in 2-Amino-2-(4-tert-butylphenyl)acetonitrile is a key site for nucleophilic reactions and a handle for further molecular elaboration. Its reactivity is influenced by the electron-donating nature of the 4-tert-butylphenyl group.

Nucleophilic Reactivity and Adduction Pathways

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of addition reactions with electrophilic species. The general mechanism for nucleophilic addition involves the attack of the amino group on an electron-deficient center, leading to the formation of a new carbon-nitrogen bond.

While specific studies on the adduction pathways of this compound are not extensively documented in publicly available literature, the reactivity of α-aminonitriles, in general, suggests that the amino group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines) or related adducts. Theoretical calculations on similar α-aminonitriles indicate their enhanced reactivity compared to other types of nitriles. nih.gov

Derivatization and Functionalization Reactions

The primary amine of this compound serves as a versatile point for derivatization, a process often employed to modify the compound's properties or to prepare it for further synthetic transformations. Common derivatization reactions include acylation and the introduction of protecting groups.

One of the most common methods for protecting the amino group is through the formation of a tert-butoxycarbonyl (Boc) carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Another common derivatization is N-acylation, where an acyl group is introduced to the nitrogen atom. This can be accomplished using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with an acyl chloride in the presence of a base like triethylamine would yield the corresponding N-acyl derivative. These derivatization techniques are crucial for multi-step syntheses, allowing for the selective reaction of other functional groups within the molecule.

Chiral derivatizing agents can be employed to separate enantiomers of chiral amino compounds, a technique relevant to α-aminonitriles. nih.govresearchgate.netnih.govresearchgate.net

Transformations involving the Primary Amine

The primary amine can undergo a variety of transformations to yield different functional groups. For example, it can be converted into a secondary or tertiary amine through alkylation reactions with alkyl halides. The primary amine can also be a precursor for the synthesis of various nitrogen-containing heterocycles. The reaction of α-aminonitriles with aminothiols can lead to the formation of five- or six-membered heterocyclic rings. nih.gov

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction Pathways

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under more vigorous conditions yields the corresponding carboxylic acid.

Reduction of the nitrile group provides a route to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine, yielding 2-(4-tert-butylphenyl)ethane-1,2-diamine. masterorganicchemistry.comlibretexts.orgreddit.comyoutube.comslideshare.net The general mechanism for LiAlH₄ reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Subsequent workup with water protonates the resulting diamine.

Below is a table summarizing the outcomes of hydrolysis and reduction of the nitrile group:

ReactionReagentsProduct
Partial HydrolysisH₂O, H⁺ or OH⁻ (mild conditions)2-Amino-2-(4-tert-butylphenyl)acetamide
Full HydrolysisH₂O, H⁺ or OH⁻ (strong conditions)2-Amino-2-(4-tert-butylphenyl)acetic acid
Reduction1. LiAlH₄, 2. H₂O2-(4-tert-butylphenyl)ethane-1,2-diamine

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles such as azides and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org For instance, the reaction of a nitrile with an azide in the presence of a catalyst can yield a tetrazole. Similarly, reaction with a nitrile oxide can produce an oxadiazole. The presence of the bulky 4-tert-butylphenyl group may influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Conversion to Other Nitrogen-Containing Functional Groups

The reactivity of this compound is characterized by the presence of two key nitrogen-containing functional groups: a primary amine and a nitrile. Both groups can undergo a variety of transformations, allowing the compound to serve as a versatile intermediate in organic synthesis. These conversions can be broadly categorized into reactions involving the nitrile group and those involving the amino group.

Reactions of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-tert-butylphenyl)acetic acid. This reaction typically proceeds via an intermediate amide, 2-amino-2-(4-tert-butylphenyl)acetamide. The hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids. nih.govwikipedia.org Although the reaction of nitriles with water is exothermic, it is generally a slow process, which allows α-aminonitriles to participate in other reactions if more potent nucleophiles are present. nih.gov

Reduction: The nitrile group can be reduced to a primary amine, yielding a vicinal diamine, 1-(4-tert-butylphenyl)ethane-1,2-diamine. Common methods for this transformation include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), or chemical reduction with strong reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org

Reactions of the Amino Group:

Acylation: The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form amides. A common application is the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgorganic-chemistry.org This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amine.

Alkylation: The amino group can also be N-alkylated to form secondary or tertiary amines, although direct alkylation can sometimes lead to overalkylation. Reductive amination is an alternative method to achieve controlled alkylation.

The following table summarizes key transformations of this compound into other nitrogen-containing compounds.

Starting Functional GroupReaction TypeReagents and ConditionsResulting Functional GroupProduct Name
Nitrile (-CN)HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)2-Amino-2-(4-tert-butylphenyl)acetic acid
Nitrile (-CN)ReductionLiAlH₄ or H₂, Raney NiPrimary Amine (-CH₂NH₂)1-(4-tert-butylphenyl)ethane-1,2-diamine
Amine (-NH₂)AcylationDi-tert-butyl dicarbonate (Boc₂O)Carbamate (-NHBoc)tert-Butyl (1-cyano-1-(4-tert-butylphenyl)methyl)carbamate
Amine (-NH₂)AcylationAcetyl chloride (CH₃COCl)Amide (-NHCOCH₃)N-(1-cyano-1-(4-tert-butylphenyl)methyl)acetamide

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the tert-butyl group and the 2-amino-2-cyanoethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For instance, bromination of a similar compound, N,N-bis(4-tert-butylphenyl)hydroxylamine, results in substitution at the ortho positions of the benzene (B151609) rings. researchgate.net

A notable reaction involving the tert-butylphenyl moiety is ipso-substitution, where the electrophile attacks the carbon atom already bearing the tert-butyl group. Under strong acidic conditions, such as with concentrated sulfuric acid, this can lead to the cleavage of the tert-butyl group to form a tert-butyl cation and the corresponding des-alkylated aromatic ring. reddit.com

The table below illustrates the expected major products from the electrophilic aromatic substitution of this compound.

Reaction TypeElectrophile (E⁺)ReagentsExpected Major Product
NitrationNO₂⁺HNO₃, H₂SO₄2-Amino-2-(4-tert-butyl-2-nitrophenyl)acetonitrile
BrominationBr⁺Br₂, FeBr₃2-Amino-2-(2-bromo-4-tert-butylphenyl)acetonitrile
SulfonationSO₃Fuming H₂SO₄3-Amino-3-cyano-3-(4-tert-butylphenyl)propane-1-sulfonic acid
Friedel-Crafts AcylationR-C=O⁺RCOCl, AlCl₃2-Amino-2-(2-acetyl-4-tert-butylphenyl)acetonitrile

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often focus on identifying key steps, probing reaction pathways, and characterizing unstable intermediates.

Kinetic studies are essential for determining reaction rates and identifying the rate-determining step (RDS) of a reaction sequence. For reactions involving aminonitriles, such as hydrolysis, kinetic analysis can reveal the influence of factors like pH, temperature, and reactant concentrations.

Reaction Sequence: Aminonitrile + OH⁻ → Amide + H₂O (k₁) Amide + OH⁻ → Amino Acid + NH₃ (k₂)

In this study, the hydrolysis of the aminonitrile to the amide was found to be the rate-determining step. acs.org The reaction exhibited pseudo-first-order kinetics with respect to the aminonitrile concentration when the hydroxide ion concentration was in large excess. The pseudo-first-order rate constant, k_obs, was found to be dependent on the hydroxide concentration.

The following table presents representative kinetic data for the hydrolysis of aminocapronitrile (ACN) in water at 363 K, illustrating the dependence of the rate on NaOH concentration. acs.org

[NaOH] (M)k_obs x 10³ (min⁻¹)
1.01.15
2.02.30
3.03.45
4.04.60

This linear dependence suggests that the rate-determining step involves a direct attack of the hydroxide ion on the nitrile carbon. Such kinetic data are vital for constructing a detailed mechanistic picture and for optimizing the synthesis of the corresponding amino acid.

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C or ¹⁴C; ¹H with ²H), the fate of that specific atom can be followed in the products using techniques like mass spectrometry or NMR spectroscopy.

For this compound, isotopic labeling can elucidate several mechanistic questions:

Nitrile Hydrolysis: Labeling the nitrile carbon with ¹⁴C or ¹³C would confirm that this carbon becomes the carboxylic acid carbon in the final amino acid product. This can help differentiate between intramolecular and intermolecular pathways, especially if side reactions occur. The development of methods for nitrile isotope exchange using transition metal catalysis has made such labeling more accessible. cea.friaea.org

Strecker Synthesis: In the synthesis of the aminonitrile itself (via the Strecker reaction), labeling the cyanide source (e.g., K¹³CN) would demonstrate that the cyanide ion is the source of the nitrile carbon, confirming the nucleophilic addition to the iminium ion intermediate. wikipedia.org

Aromatic Substitution: Deuterium labeling on the aromatic ring can be used to study the mechanism of electrophilic aromatic substitution and probe for kinetic isotope effects, which can provide evidence for the rate-determining step (e.g., formation of the sigma complex vs. proton removal).

The table below outlines potential isotopic labeling experiments and their mechanistic implications for reactions involving this compound.

Labeled PositionIsotopeReaction StudiedMechanistic Insight
Nitrile Carbon¹³C or ¹⁴CHydrolysisTraces the origin of the carboxylic acid carbon.
Benzylic Hydrogen²H (D)Racemization/EpimerizationProbes the lability of the α-hydrogen and potential imine-enamine tautomerism.
Aromatic Ring Hydrogen²H (D)Electrophilic Aromatic SubstitutionInvestigates the kinetic isotope effect to determine the rate-determining step.
Amino Group Nitrogen¹⁵NAcylation/AlkylationFollows the fate of the original amino group in complex reaction sequences.

Many reactions proceed through short-lived, high-energy transient intermediates that are not directly observable under normal reaction conditions. Their identification and characterization are key to fully understanding a reaction mechanism. This is often achieved through a combination of spectroscopic methods under special conditions (e.g., low temperature), trapping experiments, and computational chemistry.

Several key transient intermediates are implicated in the reactions of this compound:

Iminium Ions: In the Strecker synthesis of the aminonitrile, an aldehyde (4-tert-butylbenzaldehyde) reacts with ammonia (B1221849) to form an imine, which is then protonated to generate a reactive iminium ion. This electrophilic intermediate is then attacked by the cyanide nucleophile. wikipedia.orgmdpi.com

Amide Intermediates: As mentioned in the kinetic studies section, the hydrolysis of the nitrile group to a carboxylic acid proceeds through a more stable, yet still intermediate, amide species (2-amino-2-(4-tert-butylphenyl)acetamide). acs.org In some cases, this intermediate can be isolated.

Arenium Ions (σ-complexes): During electrophilic aromatic substitution on the phenyl ring, the electrophile adds to the ring to form a carbocationic intermediate known as an arenium ion or σ-complex. researchgate.net This intermediate is resonance-stabilized but highly reactive, quickly losing a proton to restore aromaticity.

The following table summarizes these key intermediates and the methods used for their study.

Reaction TypeTransient IntermediateStructureMethods for Characterization
Strecker SynthesisIminium Ion[R-CH=NH₂]⁺Trapping experiments, computational modeling, NMR at low temperature.
Nitrile HydrolysisAmideR-C(=O)NH₂Isolation and spectroscopic analysis (NMR, IR), monitoring reaction progress via chromatography (HPLC, GC).
Electrophilic Aromatic SubstitutionArenium Ion (σ-complex)C₆H₅(E)(R)⁺Low-temperature NMR spectroscopy, computational studies (DFT), trapping with nucleophiles.

Derivatives and Analogues of 2 Amino 2 4 Tert Butylphenyl Acetonitrile: Synthesis and Chemical Structure Reactivity Relationships

Design and Synthesis of Novel Analogues with Modified Phenyl or tert-Butyl Groups

The synthesis of analogues of 2-Amino-2-(4-tert-butylphenyl)acetonitrile with modified phenyl or tert-butyl groups allows for the fine-tuning of the molecule's steric and electronic properties. Modifications on the phenyl ring often involve the introduction of various substituents, while alterations to the tert-butyl group explore the impact of steric bulk.

Modification of the Phenyl Ring:

The synthesis of analogues with a modified phenyl ring can be achieved through various synthetic strategies. One common approach is the use of substituted benzaldehydes or acetophenones as starting materials in multi-component reactions. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles, which can be considered structural analogues, involves the reaction of substituted chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.com This method allows for the introduction of a wide range of substituents onto the phenyl rings.

Another approach involves the direct functionalization of the phenyl ring of a pre-existing aminonitrile derivative. For example, the synthesis of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been reported, demonstrating the feasibility of incorporating halogen atoms onto the phenyl ring. researchgate.net Similarly, the synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) highlights the introduction of electron-donating groups. mdpi.com

Modification of the tert-Butyl Group:

Modifying the bulky tert-butyl group presents a greater synthetic challenge due to its steric hindrance and general stability. researchgate.net However, exploring analogues with different alkyl groups at the para-position is crucial for understanding structure-activity relationships. The synthesis of such analogues typically starts from the corresponding para-substituted benzaldehyde (B42025) or benzyl (B1604629) cyanide. For example, the synthesis of 2-amino-2-(4-isopropylphenyl)acetonitrile (B14041609) has been documented, providing a less sterically hindered analogue. bldpharm.com The synthesis of related compounds like 2-[cyclohexyl(methyl)amino]acetonitrile further illustrates the exploration of different bulky, non-aromatic substituents. nih.gov

The general synthetic approach for these analogues often relies on the Strecker synthesis or related cyanations of imines. For instance, the reaction of an appropriately substituted aldehyde with an amine and a cyanide source can yield the desired α-aminonitrile. nih.gov

Analogue NameModificationSynthetic ApproachReference
2-Amino-4,6-diphenylnicotinonitrilePhenyl ring substitutionChalcone condensation with malononitrile mdpi.com
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrilePhenyl ring substitution (dihalo)Multicomponent reaction researchgate.net
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrilePhenyl ring substitution (methoxy)Gewald reaction mdpi.com
2-Amino-2-(4-isopropylphenyl)acetonitriletert-Butyl group modification (isopropyl)Starting from 4-isopropylbenzaldehyde bldpharm.com
2-[Cyclohexyl(methyl)amino]acetonitriletert-Butyl group modification (cyclohexyl)Starting from cyclohexanone nih.gov

Introduction of Chiral Centers and Stereoselective Synthesis of Analogues

The central carbon atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of these analogues is of paramount importance, as different enantiomers often exhibit distinct biological activities and physical properties.

The asymmetric Strecker synthesis is a cornerstone for the enantioselective preparation of α-aminonitriles. lookchem.com This reaction involves the addition of a cyanide source to a prochiral imine in the presence of a chiral catalyst or auxiliary. Various chiral ligands and catalysts have been developed to achieve high enantioselectivity. For example, the use of chiral BINOL-derived ligands in combination with diethylaluminum cyanide has been shown to be effective for the enantioselective cyanation of imines. lookchem.com Titanium-based multicatalytic systems have also emerged as a powerful strategy for the one-pot synthesis of enantioenriched chiral amines from simple starting materials. semanticscholar.org

Another powerful method is the enantioselective cyanation of alkenes . This approach, often utilizing photoredox and copper catalysis, allows for the direct formation of chiral β-amino nitriles from readily available olefins. nih.gov The use of chiral bisoxazoline ligands in these systems can induce high levels of asymmetry. nih.gov

The diastereoselective synthesis of related compounds, such as long-chain anti-2-amino-3-alkanols, has been achieved with excellent control over the relative stereochemistry. nih.gov While not directly focused on the target compound, these methods provide valuable insights into controlling stereochemistry in related systems.

MethodKey FeaturesTypical Reagents/CatalystsReference
Asymmetric Strecker SynthesisAddition of cyanide to a prochiral imineChiral BINOL ligands, diethylaluminum cyanide lookchem.com
Titanium-based MulticatalysisOne-pot synthesis from simple building blocksReadily available titanium catalysts semanticscholar.org
Enantioselective Cyanation of AlkenesDirect formation of chiral β-amino nitrilesPhotoredox catalysts, copper catalysts, chiral bisoxazoline ligands nih.gov
Diastereoselective SynthesisControl of relative stereochemistryVarious, depending on the target molecule nih.gov

Influence of Substituents on Intramolecular Interactions and Reactivity

Intramolecular Hydrogen Bonding:

A key intramolecular interaction in these molecules is the hydrogen bond that can form between the amino group and the nitrile group or other acceptor sites within the molecule. The strength of this hydrogen bond can be modulated by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase the acidity of the amino proton, potentially strengthening the hydrogen bond. Conversely, electron-donating groups may weaken it. The formation of intramolecular hydrogen bonds can shield the polar groups of the molecule, which can improve its membrane permeability. lookchem.com Evidence for these interactions can be obtained through NMR spectroscopy and X-ray diffraction studies. semanticscholar.orgnih.gov In some cases, intramolecular hydrogen bonding can be observed between a carbonyl oxygen and a sulfonamide hydrogen, leading to the formation of a stable six-membered ring. semanticscholar.org

Electronic and Steric Effects on Reactivity:

The tert-butyl group exerts a significant steric and electronic effect on the molecule. researchgate.net Its bulkiness can hinder reactions at adjacent positions, a phenomenon known as the tert-butyl effect. researchgate.net Electronically, the tert-butyl group is weakly electron-donating through hyperconjugation, which can influence the reactivity of the aromatic ring and the benzylic position. nih.gov

Modification of the para-substituent on the phenyl ring directly impacts the electronic properties of the entire molecule. Electron-donating groups increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. In contrast, electron-withdrawing groups decrease the electron density, affecting the reactivity of the benzylic position and the amino group. These electronic effects can be quantified by examining the redox potentials of the molecules. nih.gov

Conformational Analysis of Complex Derivatives

The three-dimensional shape, or conformation, of this compound derivatives is crucial for their biological activity and physical properties. The presence of bulky groups and multiple rotatable bonds can lead to a complex conformational landscape.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, allowing for the determination of the preferred conformation. bldpharm.com In some derivatives, slow interconversion between conformational isomers can be observed at room temperature, leading to the duplication of certain NMR signals. mdma.ch This provides direct evidence for the existence of multiple stable conformations.

X-ray Crystallography:

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. researchgate.net This technique can reveal precise bond lengths, bond angles, and torsion angles, offering a detailed understanding of the molecule's three-dimensional structure. Crystal structure analyses of related aminonitrile derivatives have shown that the crystal packing is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net These studies can also confirm the presence of intramolecular hydrogen bonds. semanticscholar.org

Computational Modeling:

Advanced Spectroscopic and Structural Characterization Studies of 2 Amino 2 4 Tert Butylphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 2-Amino-2-(4-tert-butylphenyl)acetonitrile in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the expected signals would correspond to the tert-butyl group, the aromatic protons, the methine proton (α-carbon), and the amine protons. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The methine proton (-CH(NH₂)CN) would likely appear as a singlet. The aromatic protons on the para-substituted ring will present as a characteristic AA'BB' system, appearing as two doublets. The nine protons of the tert-butyl group will appear as a sharp singlet due to their chemical equivalence.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, distinct signals are expected for the nitrile carbon, the quaternary aromatic carbon bonded to the tert-butyl group, the methine carbon, the aromatic CH carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D NMR Spectroscopy: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. westmont.edu A COSY spectrum would show correlations between the coupled aromatic protons. westmont.edu An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignment of the aromatic CH, the α-methine, and the tert-butyl methyl signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Assignments for this compound (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-C(CH₃)₃~1.3~31
-C (CH₃)₃-~35
Aromatic C-H~7.4 (d, 2H)~126
Aromatic C-H~7.5 (d, 2H)~127
Aromatic C-C(CH₃)₃-~152
Aromatic C-CH-~135
-C H(NH₂)CN~4.8 (s, 1H)~50
-CN-~120
-NH₂~2.0 (br s, 2H)-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-to-weak bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption in the 2260-2220 cm⁻¹ range. This is a highly characteristic band.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group gives rise to a band around 1650-1580 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. The C≡N and the symmetric "breathing" mode of the para-substituted aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric stretches of the tert-butyl group would also be Raman active. researchgate.net

Table 2: Principal Vibrational Frequencies and Assignments

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Asymmetric & Symmetric Stretch3500-3300IR
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2980-2870IR, Raman
C≡N Stretch2260-2220IR, Raman (Strong)
N-H Bend (Scissoring)1650-1580IR
Aromatic C=C Ring Stretch1600-1450IR, Raman

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation patterns, which provides structural information.

Using an ionization technique such as electrospray ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition, C₁₃H₁₈N₂, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation of α-aminonitriles can be complex. nih.govunito.it For this compound, key fragmentation pathways would likely include:

Loss of HCN: A common pathway for α-aminonitriles, leading to the formation of an iminium ion.

α-Cleavage: Cleavage of the bond between the α-carbon and the phenyl ring or the nitrile group.

Loss of a Methyl Group: Fragmentation of the tert-butyl group via loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

Loss of Isobutylene: A rearrangement followed by the loss of C₄H₈ from the tert-butyl group.

The analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. unito.it

Table 3: Predicted Fragment Ions in the ESI-MS/MS Spectrum of [C₁₃H₁₈N₂ + H]⁺

m/z (Proposed)Lost Neutral FragmentProposed Fragment Structure
202.16-[M+H]⁺
187.14CH₃[M+H - CH₃]⁺
175.14HCN[M+H - HCN]⁺
146.13C₄H₈[M+H - C₄H₈]⁺
118.07C₄H₈ + HCN[M+H - C₄H₈ - HCN]⁺
57.07C₉H₉N₂[C₄H₉]⁺

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If suitable single crystals of this compound can be grown, this technique would provide a wealth of information.

The analysis would yield an electron density map from which the exact positions of all non-hydrogen atoms can be determined. nih.gov This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of the molecule, which are dictated by its electronic structure.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The presence of the amino group, an auxochrome, directly attached to the phenyl ring system (though separated by the α-carbon) and the nitrile group would influence the position and intensity of the absorption bands compared to unsubstituted benzene. Typically, aromatic systems of this type show strong absorption bands in the UV region, likely between 250 and 280 nm. The exact absorption maximum (λ_max) and molar absorptivity (ε) would be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many aromatic amines exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission maximum are highly dependent on the molecular structure and the solvent environment. functmaterials.org.ua The presence of the electron-withdrawing nitrile group and the electron-donating effect of the amino group could lead to interesting photophysical behavior, potentially including intramolecular charge transfer (ICT) characteristics in polar solvents. Comparing the spectra in solvents of varying polarity could provide insight into the nature of the excited state. functmaterials.org.uaresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Amino 2 4 Tert Butylphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electronic structure and energy of 2-Amino-2-(4-tert-butylphenyl)acetonitrile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including derivatives of phenylacetonitrile. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the optimized geometry, electronic properties, and stability of this compound.

The stability of a molecule, along with its reactivity, can be inferred from several global reactivity descriptors calculated using DFT. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine these parameters, providing a template for what could be expected for this compound. youtube.com The calculated values help in understanding the molecule's kinetic stability and reactivity. For instance, a lower ionization potential suggests it can act as a good electron donor. youtube.com

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following data is for a representative aminonitrile derivative, as specific data for this compound is not available in the cited literature.)

Parameter Formula Illustrative Value (eV)
Ionization Potential (I) I = -EHOMO 7.06 youtube.com
Electron Affinity (A) A = -ELUMO 2.54 youtube.com
Electronegativity (χ) χ = (I + A) / 2 4.80
Chemical Hardness (η) η = (I - A) / 2 2.26
Chemical Softness (S) S = 1 / (2η) 0.22

These DFT-derived parameters are crucial for predicting how this compound will interact with other chemical species, guiding the design of new synthetic routes and the prediction of its biological activity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For substituted phenylacetonitriles, the distribution of the HOMO and LUMO orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. For this compound, the amino group and the phenyl ring are expected to contribute significantly to the HOMO, while the nitrile group would influence the LUMO. This distribution indicates that the molecule can participate in charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is for a representative aminonitrile derivative, as specific data for this compound is not available in the cited literature.)

Orbital Energy (eV)
EHOMO -7.06 youtube.com
ELUMO -2.54 youtube.com

The analysis of the HOMO-LUMO gap is instrumental in understanding the electronic absorption spectra of the molecule, as the energy of the lowest-energy electronic transition is related to this gap.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted on the surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with a high electron density and are susceptible to electrophilic attack. These areas indicate the presence of lone pairs of electrons or π-electron systems. For this compound, the nitrogen atom of the amino group and the nitrile group, as well as the π-system of the phenyl ring, are expected to be regions of negative potential.

Conversely, regions of positive electrostatic potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those attached to electronegative atoms like the hydrogens of the amino group.

By examining the MEP map, one can predict how this compound will interact with other molecules, for example, in a biological system with a receptor or enzyme. The MEP provides a visual guide to the molecule's reactivity and intermolecular interactions. For similar molecules, MEP analysis has successfully identified the most reactive sites for electrophilic and nucleophilic attacks.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with a solvent. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations are invaluable for studying solvation effects. The properties and reactivity of a molecule can change significantly in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects its conformation, stability, and interactions with other solutes. For instance, studies on similar molecules like tert-butyl alcohol have used MD simulations to investigate hydration properties and self-aggregation in aqueous solutions. rsc.org Such simulations can reveal the formation of hydrogen bonds between the amino group of this compound and water molecules, which can influence its solubility and reactivity.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to calculate the structures and energies of the transition states. For example, in the synthesis of α-aminonitriles, computational studies can help to understand the energetics of different proposed mechanisms. rsc.org DFT calculations are commonly used to locate transition state structures and calculate the activation energy of the reaction.

Knowing the structure of the transition state provides valuable insights into the factors that control the reaction rate and selectivity. This information can be used to optimize reaction conditions or to design catalysts that lower the activation energy and improve the efficiency of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with the experimental spectrum to help assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching frequencies of the N-H bonds in the amino group and the C≡N bond in the nitrile group can be accurately predicted. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a good agreement between the experimental and scaled theoretical vibrational frequencies was observed. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculated chemical shifts can be compared with experimental NMR data to help assign the signals in the spectrum and to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. The calculated spectrum can help to interpret the electronic transitions responsible for the observed absorption bands.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Representative Phenylacetonitrile Derivative (Note: This table provides an illustrative comparison for a related compound, as specific comprehensive data for this compound is not available in the cited literature.)

Spectroscopic Technique Calculated Value (cm⁻¹) Experimental Value (cm⁻¹) Assignment
FT-IR 3432 youtube.com 3407 youtube.com N-H stretching
FT-IR 2213 youtube.com 2202 youtube.com C≡N stretching

The close agreement between predicted and experimental spectroscopic data provides strong evidence for the accuracy of the computational model and the elucidated molecular structure.

Applications in Advanced Chemical and Materials Science

Role as a Precursor in Fine Chemical Synthesis

As a member of the α-aminonitrile family, 2-Amino-2-(4-tert-butylphenyl)acetonitrile is recognized primarily as a building block and an advanced intermediate in organic synthesis. chemicalregister.combldpharm.com These compounds are structurally related to α-amino acids and are valuable synthons for creating more complex molecules.

The dual functionality of this compound allows for a variety of chemical transformations, making it a precursor to a range of advanced intermediates. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to form primary amines. This versatility allows for the construction of diverse molecular scaffolds.

For instance, the related compound (4-tert-butylphenyl)acetonitrile (B1265685) is a known intermediate in the synthesis of the pesticide Cyflumetofen. Furthermore, patents describe the synthesis of derivatives like 2-(4-tert-butyl-phenyl)-cyanoacetic acid (2-methoxyl group) ethyl ester from 4-tert-butylphenyl acetonitrile (B52724), highlighting the utility of the core structure in building complex ester intermediates. google.com While specific, large-scale applications of this compound are not extensively documented in public literature, its potential for creating valuable intermediates is clear from the fundamental reactivity of its functional groups.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeResulting Functional Group/Product ClassPotential Significance
Nitrile (-CN)Acid/Base Hydrolysisα-Amino-α-(4-tert-butylphenyl)acetic acidSynthesis of unnatural amino acids for peptide and pharmaceutical research.
Nitrile (-CN)Partial Hydrolysis2-Amino-2-(4-tert-butylphenyl)acetamideIntermediate for further chemical modification.
Nitrile (-CN)Reduction (e.g., with H₂/catalyst, LiAlH₄)1-(4-tert-butylphenyl)ethane-1,2-diamineBuilding block for ligands in coordination chemistry or as a monomer for polyamides.
Amino (-NH₂)Acylation (e.g., with Acyl Chlorides)N-Acyl-α-aminonitrilesPrecursors to various heterocyclic compounds and protected amino derivatives.
Amino (-NH₂)AlkylationN-Alkyl and N,N-Dialkyl derivativesModification of steric and electronic properties for tuning molecular interactions.

The synthesis of specialty chemicals often requires precursors with specific structural features that impart desired properties to the final product. The 4-tert-butylphenyl group in this compound is a lipophilic and sterically bulky moiety. This group can enhance the solubility of the resulting molecules in non-polar solvents and can introduce specific steric interactions, which is valuable in the design of pharmaceuticals, agrochemicals, and materials.

While direct lines of synthesis to commercial specialty chemicals from this specific aminonitrile are not widely published, related structures are key intermediates in important products. For example, substituted aminophenols with a tert-butyl group, such as 5-amino-2,4-di-tert-butylphenol, are crucial intermediates in the synthesis of the cystic fibrosis drug Ivacaftor. google.comgoogle.com This highlights the value of the tert-butylphenyl amine scaffold in medicinal chemistry. The aminonitrile can serve as a synthetic equivalent or alternative precursor to such structures.

Applications in Materials Chemistry

The unique combination of a bulky, rigid phenyl group and reactive handles makes this compound an interesting candidate for the development of new materials with tailored properties.

In the field of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs), materials containing tert-butylphenyl groups are utilized to improve device performance. The bulky tert-butyl group helps to prevent intermolecular aggregation (π-π stacking) of the chromophores, which can otherwise lead to fluorescence quenching and a decrease in device efficiency. This steric hindrance promotes amorphous film formation and enhances material solubility, which is crucial for solution-based processing techniques.

While this compound itself is not an emitter, it can serve as a precursor for designing such materials. For example, a recently developed blue emitter for thermally activated delayed fluorescence (TADF) OLEDs incorporates N,N-bis(4-tert-butylphenyl)amine units as the donor part of the molecule. nih.gov Additionally, other low molecular weight materials, such as those based on aminobenzylidene malononitrile (B47326), have been investigated for their potential in solution-processed OLEDs. rsc.orgresearchgate.netnih.gov By chemically modifying the amino and nitrile groups of this compound, it could be incorporated into larger conjugated systems designed as emitters, hosts, or charge-transport materials for OLEDs.

The alignment of liquid crystals (LCs) on a substrate is critical for the functioning of liquid crystal displays (LCDs). This alignment is controlled by a thin polymer layer. Research has shown that polymers containing bulky side groups can induce vertical alignment of LCs. For instance, polystyrene derivatives substituted with 2,4-di-tert-butylphenoxymethyl groups have been successfully used as vertical alignment layers. nih.gov The bulky tert-butyl groups on the polymer surface are thought to create a low-energy surface that forces the LC molecules to align perpendicularly.

Given the presence of the sterically demanding 4-tert-butylphenyl group, this compound could be a valuable monomer for creating new LC alignment layers. The amino group provides a convenient point for chemical modification, allowing it to be converted into a polymerizable moiety (e.g., an acrylate (B77674) or a styrenic derivative) that can then be polymerized or co-polymerized to form materials for liquid crystal research.

The structure of this compound allows for its potential modification to act as either a monomer or a polymerization initiator.

As a Monomer : For the compound to act as a monomer in chain-growth polymerization, a polymerizable group such as a vinyl, acrylate, or styrenyl moiety would need to be introduced. This could be achieved by reacting the primary amino group with a suitable reagent, for example, acryloyl chloride, to form an N-substituted acrylamide. The resulting monomer would carry the bulky 4-tert-butylphenyl group as a pendant side group, which could impart properties such as high glass transition temperature (Tg), thermal stability, and altered solubility to the resulting polymer.

As an Initiator : Certain amines can act as co-initiators in photopolymerization reactions, typically in combination with a photosensitizer. While there is no specific literature demonstrating the use of this compound in this capacity, its primary amine functionality suggests it could potentially participate in such initiation systems. Further research would be required to evaluate its efficiency and utility as a polymerization initiator or co-initiator.

Involvement in Catalysis and Ligand Design

The unique bifunctional nature of this compound makes it a valuable molecule in the fields of catalysis and coordination chemistry. It can act as a substrate in catalyzed reactions or be chemically modified to design ligands for metal complexes.

As a Substrate in Catalytic Transformations

This compound serves as a key substrate in various catalytic reactions, primarily involving the transformation of its nitrile and amino functionalities. The Strecker synthesis, the foundational method for producing α-aminonitriles, is itself a multi-component reaction catalyzed by acid or base. nih.govmasterorganicchemistry.com Beyond its synthesis, the compound can undergo further catalytic conversions to yield valuable products like α-amino acids and their derivatives.

One of the most significant catalytic applications is the hydrolysis of the nitrile group. This transformation can be achieved using various catalysts, including acids, bases, or enzymes. masterorganicchemistry.com Enzymatic catalysis, in particular, offers a green and highly selective route. For instance, nitrilase enzymes, such as those from Rhodococcus erythropolis, are capable of selectively hydrolyzing α-aminonitriles. nih.gov Studies on analogous compounds like 2-phenylglycinonitrile show that these enzymes can efficiently transform the nitrile into the corresponding carboxylic acid, often with high enantioselectivity, which is crucial for pharmaceutical applications. nih.gov This biocatalytic process underscores the compound's utility as a substrate for producing chiral α-amino acids, the essential building blocks of proteins.

The following table summarizes key catalytic transformations applicable to this compound:

TransformationCatalyst TypeProduct ClassSignificance
Nitrile Hydrolysis Acid / Baseα-Amino AcidSynthesis of amino acid building blocks. masterorganicchemistry.com
Nitrile Hydrolysis Nitrilase EnzymeChiral α-Amino AcidGreen, enantioselective route to chiral molecules. nih.gov
Nitrile Reduction Metal Catalyst (e.g., H₂/Pd)Vicinal DiaminePrecursors for ligands and pharmaceuticals.
Asymmetric Strecker Synthesis OrganocatalystChiral α-AminonitrileDirect synthesis of enantioenriched products. mdpi.com

Derivatization for Ligand Synthesis

The structure of this compound is well-suited for the design of novel ligands for transition metal complexes. Both the primary amino group and the nitrogen atom of the nitrile group can act as donor sites, allowing the molecule to function as a bidentate ligand, coordinating with a central metal ion. oiirj.orgresearchgate.net

Research on similar α-aminonitrile structures has demonstrated their ability to form stable complexes with a range of divalent transition metals, including Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net In these complexes, two ligand molecules typically coordinate with the metal center to form an octahedral geometry. researchgate.net The synthesis involves reacting an ethanolic solution of the aminonitrile ligand with the appropriate metal salt. researchgate.net The resulting complexes are often non-electrolytes and exhibit distinct spectral and magnetic properties based on the central metal ion. researchgate.net

Furthermore, the hydrolysis product of the aminonitrile, the corresponding α-amino acid, is a classic and highly effective chelating agent. The synthesis of chiral α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands showcases how derivatives of these structures can be used to create complex ligands capable of forming luminescent complexes with lanthanide ions like Terbium(III). rsc.org

Table: Characteristics of Metal Complexes with α-Aminonitrile-Type Ligands Data based on studies of analogous α-aminonitrile ligands.

Metal IonProposed GeometryM:L RatioKey FeaturesSource
Fe(II)Octahedral1:2Formation of stable, non-electrolyte complexes. researchgate.net
Co(II)Octahedral1:2Characterized by distinct electronic spectra. researchgate.net
Ni(II)Octahedral1:2FTIR data confirms coordination of amino and nitrile groups. oiirj.org
Cu(II)Octahedral1:2Bidentate coordination confirmed by spectral analysis. researchgate.net

Analytical Chemistry Methodologies

The analysis of this compound and its derivatives requires specialized analytical methods, particularly in mass spectrometry and chromatography, where it presents both opportunities and challenges.

Development and Pitfalls of its Derivatives as MALDI-TOF MS Matrix Components

In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the matrix is a crucial component that absorbs laser energy and facilitates the ionization of the analyte. nih.gov Compounds with strong UV absorption, like aromatic nitriles, are often explored as potential matrices. nih.govacs.org

However, a significant pitfall exists for matrices derived from this compound. Research on 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), a matrix that shares the 4-tert-butylphenyl group, has shown that it is unsuitable for analytes containing primary or secondary amino groups. nih.gov The matrix molecule itself can react with the analyte's amino group through a nucleophilic reaction, forming a matrix-analyte adduct. nih.govresearchgate.net This adduction leads to strong, extra ion peaks in the mass spectrum, which can be mistaken for impurities and complicates data interpretation. nih.gov

Since this compound contains a primary aliphatic amine, it and its simple derivatives would be highly susceptible to this same reaction. The amino group is nucleophilic and would readily react with other molecules or even itself under MALDI conditions, making it a problematic choice for a matrix component when analyzing other amines. nih.gov This reactivity is a critical pitfall that limits the development of its derivatives as general-purpose MALDI matrices.

Role in Chromatographic Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis, purification, and chiral separation of this compound and its reaction products. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, often necessitating derivatization. youtube.com

For chiral separations, which are critical for assessing the enantiomeric purity of the compound and its amino acid derivatives, a common strategy involves pre-column derivatization. One established method uses o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-D-penicillamine. nih.gov This reaction creates diastereomeric isoindole derivatives that can be readily separated on a standard reversed-phase HPLC column and detected with high sensitivity by UV or fluorescence detectors. nih.gov The accuracy of such methods allows for precise determination of enantiomeric excess. nih.gov Other methods utilize chiral columns, such as Chiralpak, for the direct separation of enantiomers, sometimes requiring derivatization with agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also used, particularly for the analysis of the corresponding amino acid after hydrolysis. This typically requires derivatization to increase volatility, for example, by creating tert-butyldimethylsilyl derivatives. nih.gov

Table: Chromatographic Methods for α-Aminonitriles and Derivatives

TechniqueMethodPurposeDetectionSource
HPLC Reversed-phase with pre-column OPA/chiral thiol derivatizationEnantiomeric separationUV, Fluorescence nih.gov
HPLC Chiral column (e.g., Chiralpak)Direct enantiomeric separationUV nih.gov
GC-MS Capillary column with pre-column silylationAnalysis of amino acid productMass Spectrometry nih.gov

Precursors for the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

This compound is a valuable precursor for constructing a wide array of molecules with biological relevance, including heterocyclic scaffolds found in many pharmaceuticals and specialized chemical probes for research. Its bifunctional nature allows it to participate in cyclization reactions to form diverse ring systems. arkat-usa.org

α-Aminonitriles are recognized as key building blocks for five-membered heterocycles like imidazoles, oxazoles, and isothiazoles. arkat-usa.org For example, the reaction of an α-aminonitrile with other reagents can lead to the formation of 2-(arylamino)imidazoles, a class of compounds investigated as potent and selective alpha-2-adrenergic agonists for controlling blood pressure and intraocular pressure. nih.gov The aminonitrile moiety serves as the core component for building the bioactive imidazole (B134444) ring.

Furthermore, the aminonitrile functional group is a precursor to other important heterocyclic systems. The 2-aminothiophene motif, which can be synthesized from related starting materials, is a core component of several approved drugs, including the anxiolytic brotizolam and the anticancer agent raltitrexed. nih.gov This highlights the importance of the aminonitrile structure in accessing medicinally relevant chemical space.

Beyond therapeutic scaffolds, derivatives of aromatic acetonitriles are used to create sophisticated tools for chemical biology. For instance, a synthetically produced benzylidene-cyanophenyl-acetonitrile derivative was developed as a specific chemical probe for an RNA aptamer, enabling researchers to image and study the complex behavior of RNA in living cells. utexas.edu The rigid, aromatic acetonitrile structure is crucial for the specific binding required for such probes. utexas.edu The versatility of this compound thus extends from drug discovery to the development of advanced molecular probes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(4-tert-butylphenyl)acetonitrile, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution or condensation reactions are commonly employed. For example, cyanoacetylation of 4-tert-butylbenzaldehyde derivatives using ammonia or amines under controlled pH (7–9) and temperature (60–80°C). Solvent selection (e.g., acetonitrile or DMF) significantly impacts reaction kinetics and purity . Optimize stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize byproducts. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should experimental parameters be optimized?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns (δ 6.8–7.5 ppm for tert-butylphenyl groups).
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode with m/z calculated for C₁₂H₁₅N₂ (M+H⁺ = 199.1234).
  • Adjust solvent polarity and concentration to avoid signal saturation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of nitrile vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with dilute HCl before discarding .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study reaction mechanisms involving this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition states for nucleophilic addition steps (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
  • Validate computational models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Methodology :

  • Controlled Replication : Standardize solvent purity, temperature (±0.5°C), and measurement techniques (e.g., HPLC vs. gravimetry).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring .

Q. What strategies optimize purification of this compound given its sensitivity to hydrolysis?

  • Methodology :

  • Chromatography : Use reverse-phase C18 columns with isocratic elution (water:acetonitrile = 70:30).
  • Crystallization : Recrystallize from ethanol/water mixtures (4:1) under nitrogen atmosphere to prevent nitrile hydrolysis.
  • In-line Monitoring : Employ UV detectors (λ = 254 nm) to track elution profiles .

Q. How to design factorial experiments to study substituent effects on reactivity in derivatives of this compound?

  • Methodology :

  • Variables : Vary tert-butyl group position, electron-withdrawing/donating substituents.
  • Design : Use a 2³ factorial matrix (e.g., substituent type, solvent polarity, catalyst loading).
  • Analysis : Apply response surface methodology (RSM) to identify dominant factors in yield or selectivity .

Q. What catalytic systems enhance the utility of this compound in multicomponent reactions (MCRs)?

  • Methodology :

  • Metal Catalysts : Screen Pd/Cu complexes for Ullmann-type couplings (e.g., aryl halide intermediates).
  • Organocatalysts : Test proline derivatives for asymmetric Strecker reactions.
  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.